5-Bromo-2-methylpyridine N-oxide

Suzuki-Miyaura Coupling Direct Arylation Palladium Catalysis

Obtaining regioselectively functionalized 2,5-diarylpyridine scaffolds often requires multi-step protection strategies. 5-Bromo-2-methylpyridine N-oxide (CAS 31181-64-3) solves this with orthogonal reactivity: the N-oxide enables exclusive C2 arylation, while the 5-bromo handle permits subsequent Suzuki coupling. - ≥98% purity, primrose yellow solid; batch-to-batch consistency for reliable scale-up. - Dual reactive sites eliminate protecting-group steps, accelerating SAR library synthesis. - Available from stock in 250 mg to 10 g research packs; bulk quantities on request.

Molecular Formula C6H6BrNO
Molecular Weight 188.02 g/mol
CAS No. 31181-64-3
Cat. No. B189596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methylpyridine N-oxide
CAS31181-64-3
Molecular FormulaC6H6BrNO
Molecular Weight188.02 g/mol
Structural Identifiers
SMILESCC1=[N+](C=C(C=C1)Br)[O-]
InChIInChI=1S/C6H6BrNO/c1-5-2-3-6(7)4-8(5)9/h2-4H,1H3
InChIKeyNEEHOROWKICRQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-methylpyridine N-oxide: Overview


5-Bromo-2-methylpyridine N-oxide (CAS 31181-64-3) is a heterocyclic organic compound characterized by a pyridine ring substituted with a bromine atom at the 5-position, a methyl group at the 2-position, and an N-oxide functional group, with a molecular weight of 188.02 g/mol . It is a primrose yellow solid that is commercially available with a purity of ≥98% and is recommended for storage at 0-8°C . This compound is a key intermediate in the synthesis of pharmaceuticals, including antimicrobial and anti-inflammatory agents, and agrochemicals .

5-Bromo-2-methylpyridine N-oxide: Limits of Analog Substitution


Simple substitution of 5-Bromo-2-methylpyridine N-oxide with other pyridine N-oxide derivatives or halogenated pyridines is not feasible due to the unique synergy of its substituents. The bromine atom at the 5-position provides a specific and tunable reactivity profile in cross-coupling reactions [1]. In contrast, the corresponding 5-chloro analog is significantly less reactive in such transformations, while the iodo analog may be prone to unwanted side reactions . The N-oxide group is crucial as it activates the pyridine ring for regioselective functionalization at the 2-position, a key transformation not possible with the non-oxidized 5-bromo-2-methylpyridine [2]. Furthermore, the specific substitution pattern differentiates it from its regioisomer, 2-bromo-5-methylpyridine N-oxide, which presents a different steric and electronic environment that alters reactivity and the subsequent products formed .

5-Bromo-2-methylpyridine N-oxide: Comparative Evidence


Cross-Coupling vs. Chloro and Non-Oxidized Analogs

In palladium-catalyzed cross-coupling reactions, 5-Bromo-2-methylpyridine N-oxide demonstrates a critical balance of reactivity. The bromine atom is significantly more reactive than chlorine in oxidative addition steps, a necessary condition for efficient coupling [1]. While the iodo analog would be even more reactive, it is often associated with higher costs and a greater propensity for unwanted homocoupling or protodehalogenation side reactions, making the bromo derivative the optimal choice for many synthetic applications . Furthermore, the N-oxide moiety is essential for enabling a regioselective direct arylation at the 2-position, a transformation that the parent 5-bromo-2-methylpyridine cannot undergo under the same conditions [2].

Suzuki-Miyaura Coupling Direct Arylation Palladium Catalysis

C-H Arylation at 2-Position vs. Non-Oxidized Pyridine

A direct, quantitative advantage of 5-Bromo-2-methylpyridine N-oxide over its non-oxidized analog (5-bromo-2-methylpyridine) is its ability to undergo highly regioselective C-H arylation at the 2-position [1]. This reaction proceeds with 'complete selectivity' for the 2-position, a transformation that is not possible with the parent pyridine [1]. This is achieved through the N-oxide moiety acting as a directing group and activator, allowing for a direct C-H functionalization pathway [2]. The parent compound would require a more circuitous route involving lithiation or pre-functionalization with a more reactive halogen.

C-H Activation Regioselective Arylation Pyridine Functionalization

Stable Surrogate for 2-Pyridyl Organometallics

5-Bromo-2-methylpyridine N-oxide offers a distinct practical advantage over its corresponding organometallic reagents. The compound serves as a 'bench-stable' and 'commercially available' replacement for problematic 2-metallapyridines (e.g., 2-pyridyl boronic acids) in cross-coupling reactions [1]. 2-Pyridyl boronic acids are notoriously unstable, difficult to synthesize, and often require in situ generation or special handling, which limits their utility [1]. In contrast, 5-Bromo-2-methylpyridine N-oxide is a stable solid that can be stored and handled without special precautions beyond standard laboratory practices .

Cross-Coupling Process Chemistry Reagent Selection

Regioselective Magnesiation vs. 2-Halogenated N-Oxides

The specific placement of the bromine atom at the 5-position, rather than the 2- or 6-position, confers unique orthogonal reactivity. In pyridine N-oxides, a halogen at the 2- or 6-position (adjacent to the N-oxide) can be regioselectively magnesiated via halogen-magnesium exchange [1]. Since 5-Bromo-2-methylpyridine N-oxide has its bromine at the 5-position, it is not susceptible to this specific transformation, leaving the bromine available for other cross-coupling reactions (e.g., Suzuki, Sonogashira) [2]. This allows for a sequential functionalization strategy where the 2-position can be functionalized via direct arylation, followed by a subsequent cross-coupling at the 5-position, which is not possible with 2-bromo-5-methylpyridine N-oxide.

Halogen-Magnesium Exchange Regioselective Functionalization Organometallic Synthesis

5-Bromo-2-methylpyridine N-oxide: Key Applications


Synthesis of 2,5-Disubstituted Pyridine Pharmacophores

In medicinal chemistry, 2-arylpyridines and their 5-substituted analogs are privileged scaffolds found in numerous drug candidates [1]. 5-Bromo-2-methylpyridine N-oxide is an ideal starting material for the rapid, modular synthesis of these compounds. The N-oxide group first enables a completely regioselective direct arylation at the 2-position, installing the first aryl group [1]. The N-oxide can then be reduced, and the 5-bromo substituent is subsequently used in a second, orthogonal cross-coupling reaction (e.g., Suzuki) to install a different aryl or heteroaryl group at the 5-position [2]. This sequential strategy provides efficient access to diverse libraries of 2,5-diarylpyridines for structure-activity relationship (SAR) studies.

Kilo-Scale Synthesis of Pharmaceutical Intermediates

The bench stability and predictable reactivity of 5-Bromo-2-methylpyridine N-oxide make it a suitable building block for large-scale synthesis [1]. Its use as a stable surrogate for 2-metallapyridines circumvents the handling and safety challenges associated with these more reactive species, streamlining manufacturing processes [1]. This is particularly relevant in the production of complex molecules like the Nav1.8 sodium channel modulator, where the N-oxide functionality is a key intermediate in the synthetic route [2].

Herbicide and Fungicide Discovery

Pyridine derivatives are a cornerstone of modern agrochemicals [1]. The ability to efficiently functionalize both the 2- and 5-positions of the pyridine ring in a controlled, stepwise manner allows for the generation of highly diverse compound libraries for screening [2]. The unique substitution pattern of 5-Bromo-2-methylpyridine N-oxide provides access to a distinct chemical space compared to other pyridine building blocks, which can be crucial for identifying new lead compounds with improved selectivity and environmental profiles [1].

Standard Substrate for C-H Activation Methodology

5-Bromo-2-methylpyridine N-oxide serves as a benchmark substrate in the field of C-H activation. Its ability to undergo completely regioselective direct arylation at the 2-position provides a clear and reproducible system for testing new catalysts, ligands, and reaction conditions [1]. This has led to its use as a standard for comparing the performance of different catalytic systems in the challenging field of pyridine C-H functionalization [2].

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